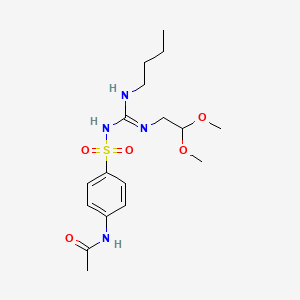
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of butylamine with 2,2-dimethoxyethylamine under controlled conditions to form a key intermediate. This intermediate is then reacted with sulfonyl chloride derivatives and acetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl) acetamide
- Acetamide, N-(2,4-dimethylphenyl)
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
71896-47-4 |
|---|---|
Molecular Formula |
C17H28N4O5S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[[N-butyl-N'-(2,2-dimethoxyethyl)carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H28N4O5S/c1-5-6-11-18-17(19-12-16(25-3)26-4)21-27(23,24)15-9-7-14(8-10-15)20-13(2)22/h7-10,16H,5-6,11-12H2,1-4H3,(H,20,22)(H2,18,19,21) |
InChI Key |
BUSJFHUQUHNCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=NCC(OC)OC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


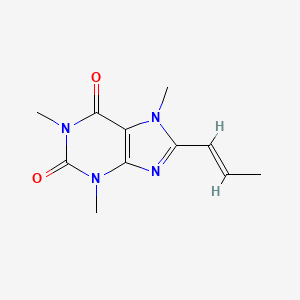
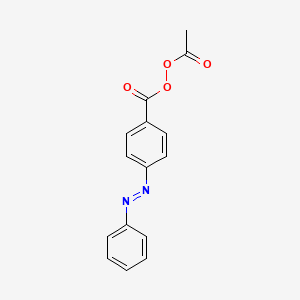
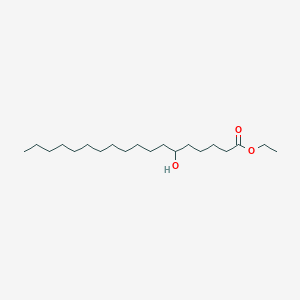

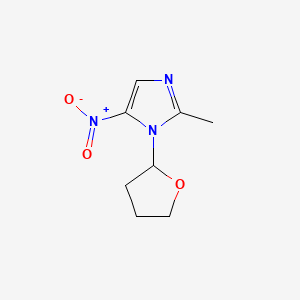


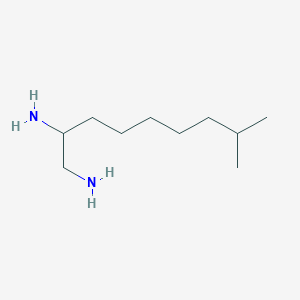

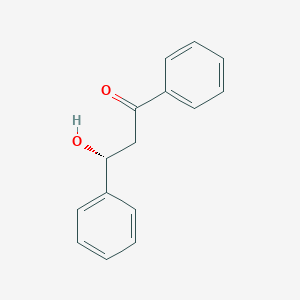
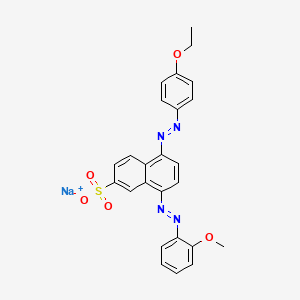
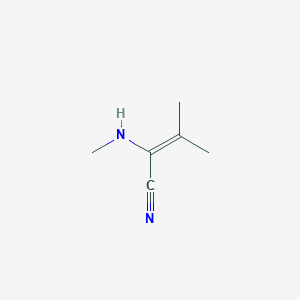
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
